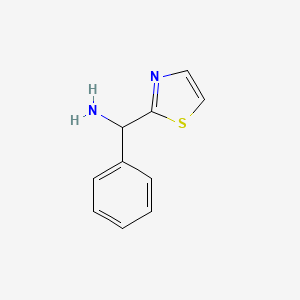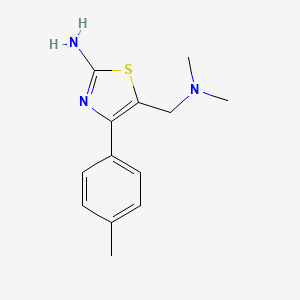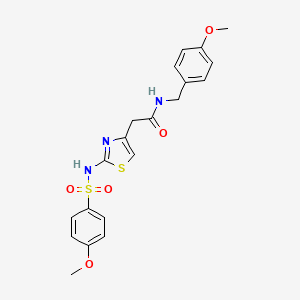![molecular formula C11H11N5O B2686287 4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine CAS No. 2197483-08-0](/img/structure/B2686287.png)
4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is a compound that features a 1,2,3-triazole ring, an azetidine ring, and a pyridine ring
Mechanism of Action
Target of Action
The primary target of the compound 4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone, is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone interacts with its target SIRT3 by acting as a selective inhibitor . It has a higher selectivity for Sirt3 over Sirt1 and Sirt2, with IC50 values for SIRT1, SIRT2, SIRT3 being 88 nM, 92 nM, 16 nM respectively .
Biochemical Pathways
The inhibition of SIRT3 by (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone can affect various biochemical pathways. SIRT3 is primarily located in the mitochondria and plays a crucial role in regulating the mitochondrial function and metabolism . By inhibiting SIRT3, this compound can potentially impact these processes, although the specific pathways and downstream effects may vary depending on the cellular context.
Pharmacokinetics
The compound is soluble in dmso and ethanol, suggesting it may have good bioavailability .
Result of Action
The molecular and cellular effects of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone’s action largely depend on its inhibition of SIRT3. For instance, in HepG2 cells exposed to cadmium, this compound was shown to attenuate the increase in deacetylated SOD2 expression induced by melanin and inhibit SOD2 activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone. For example, the compound’s solubility in different solvents suggests that it may be more effective in certain environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst under mild conditions.
Industrial Production Methods
While specific industrial production methods for 4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine are not well-documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction of the azetidine ring can produce azetidine derivatives with different functional groups.
Scientific Research Applications
4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly as inhibitors of specific enzymes and receptors.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as polymers and coordination complexes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in catalysis.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds also contain the 1,2,3-triazole ring and are studied for their potential as enzyme inhibitors.
2-(1H-1,2,4-triazol-3-yl)pyridine: This compound features a triazole ring and a pyridine ring, similar to 4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine.
Uniqueness
This compound is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The combination of the triazole, azetidine, and pyridine rings in a single molecule offers a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
pyridin-4-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(9-1-3-12-4-2-9)15-7-10(8-15)16-6-5-13-14-16/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLCJHFSUUQYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2686206.png)
![4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2686207.png)
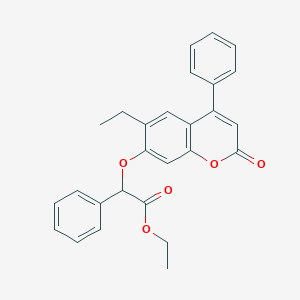
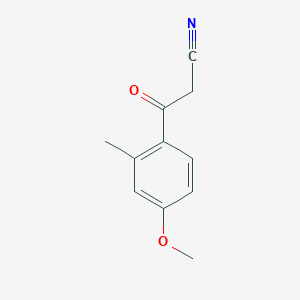

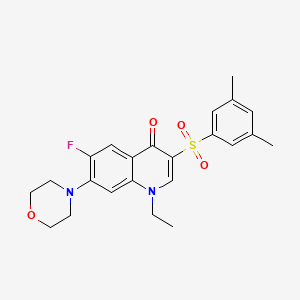
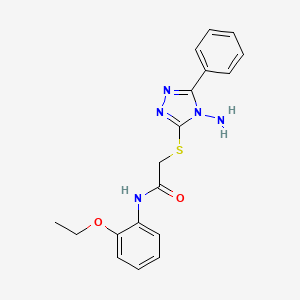
![(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2686216.png)
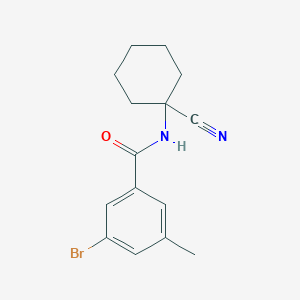
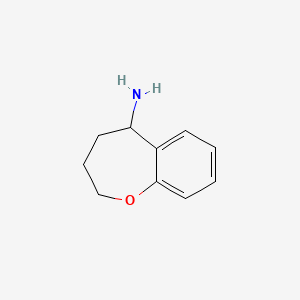
![N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2686222.png)
